REACTION_CXSMILES
|
C([NH:4][C:5]([CH2:16][CH2:17][C:18](=O)[C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=1)(C(OCC)=O)[C:6]([O:8][CH2:9]C)=[O:7])(=O)C>Cl>[F:25][C:22]1[CH:23]=[CH:24][C:19]([C:18]2[CH2:17][CH2:16][CH:5]([C:6]([O:8][CH3:9])=[O:7])[N:4]=2)=[CH:20][CH:21]=1
|
Name
|
diethyl acetamido[2-(4-fluorobenzoyl)-ethyl]malonate
|
Quantity
|
5.72 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CCC(C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
Subsequently hydrochloric acid in MeOH (3N, 30 ml) was added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
ADDITION
|
Details
|
sat. NaHCO3 solution was added (50 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (2×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (70 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |